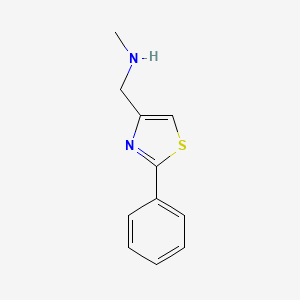
N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine
描述
“N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine” is a chemical compound with the molecular formula C11H12N2S . It has a molecular weight of 204.29 g/mol . The IUPAC name for this compound is N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine .
Molecular Structure Analysis
The molecular structure of “N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine” includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The InChI code for this compound is 1S/C11H12N2S/c1-12-7-10-8-14-11(13-10)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3 .Physical And Chemical Properties Analysis
“N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine” has several computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 53.2 Ų . The compound has a rotatable bond count of 3 .科学研究应用
-
Pharmacological Applications
- Thiazoles and triazoles have been used in drug discovery for the treatment of various conditions such as hypnotism, schizophrenia, inflammation, bacterial infections, allergies, HIV infections, hypertension, and pain .
- They have also been used as fibrinogen receptor antagonists with antithrombotic activity .
-
Antimicrobial Applications
-
Antifungal Applications
-
Anticancer Applications
-
Antioxidant Applications
-
Neuroprotective Applications
-
Antiviral Applications
-
Anti-Inflammatory Applications
-
Antidiabetic Applications
-
Antimalarial Applications
-
Antitubercular Applications
-
Anticholinesterase Applications
-
Analgesic Applications
- Thiazole derivatives have been used in drug discovery for the treatment of pain .
- They have been used in the synthesis of high nitrogen-containing heterocyclic compounds .
- The methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific analgesic agent and its intended use .
-
Anticonvulsant Applications
- Thiazole derivatives have been used as anticonvulsant agents .
- They have been used in the synthesis of high nitrogen-containing heterocyclic compounds .
- The methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific anticonvulsant agent and its intended use .
-
Antihypertensive Applications
- Thiazole derivatives have been used as antihypertensive agents .
- They have been used in the synthesis of high nitrogen-containing heterocyclic compounds .
- The methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific antihypertensive agent and its intended use .
-
Antidepressant Applications
- Triazole nucleus is present in a number of drug classes such as antidepressants .
- They have been used in the synthesis of high nitrogen-containing heterocyclic compounds .
- The methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific antidepressant and its intended use .
-
Antianxiety Applications
- Triazole nucleus is present in a number of drug classes such as antianxiety .
- They have been used in the synthesis of high nitrogen-containing heterocyclic compounds .
- The methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific antianxiety agent and its intended use .
-
Ulcerogenic Applications
- The derivatives of 1,3-diazole show ulcerogenic activities .
- They have been used in the synthesis of high nitrogen-containing heterocyclic compounds .
- The methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific ulcerogenic agent and its intended use .
属性
IUPAC Name |
N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-12-7-10-8-14-11(13-10)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRXAOUDHZOHPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CSC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649884 | |
| Record name | N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine | |
CAS RN |
921101-66-8 | |
| Record name | N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B1604338.png)
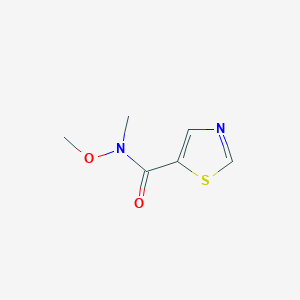
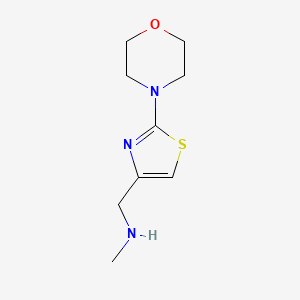
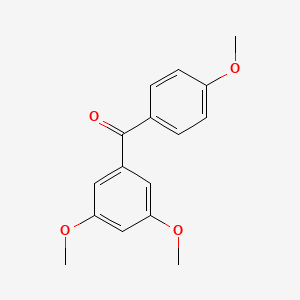
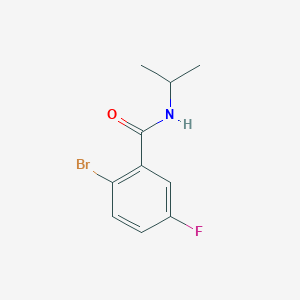
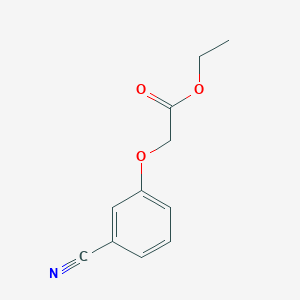
![3-Amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1604350.png)

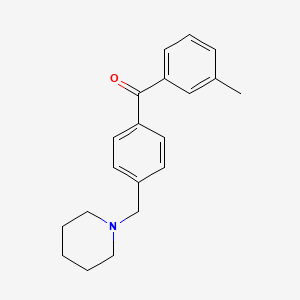
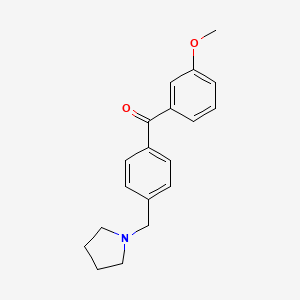
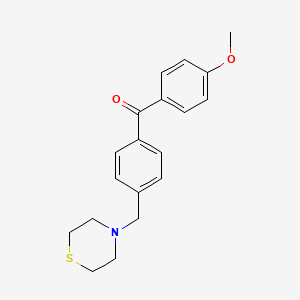
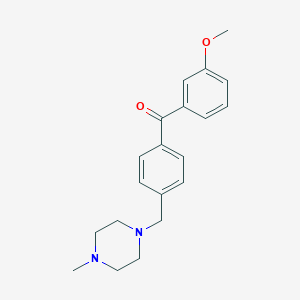
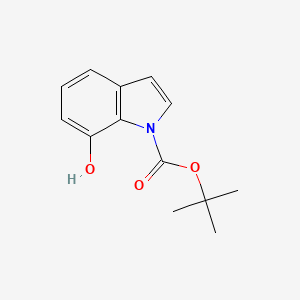
![2,4,7-Tribromobenzo[d]thiazole](/img/structure/B1604360.png)